molecular formula C12H22O3 B2541359 2-(3-(tert-Butoxy)-2,2-dimethylcyclobutyl)acetic acid CAS No. 2193067-25-1

2-(3-(tert-Butoxy)-2,2-dimethylcyclobutyl)acetic acid

Cat. No.: B2541359
CAS No.: 2193067-25-1
M. Wt: 214.305
InChI Key: WEBFZAVQBZMIDG-UHFFFAOYSA-N
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Description

2-(3-(tert-Butoxy)-2,2-dimethylcyclobutyl)acetic acid is an organic compound characterized by its unique cyclobutyl ring structure and tert-butoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-(tert-Butoxy)-2,2-dimethylcyclobutyl)acetic acid typically involves the reaction of tert-butyl alcohol with a suitable cyclobutyl precursor under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps involving esterification and hydrolysis .

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency and sustainability. These systems allow for the continuous production of the compound under controlled conditions, minimizing waste and improving yield .

Chemical Reactions Analysis

Types of Reactions

2-(3-(tert-Butoxy)-2,2-dimethylcyclobutyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

2-(3-(tert-Butoxy)-2,2-dimethylcyclobutyl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: The compound is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(3-(tert-Butoxy)-2,2-dimethylcyclobutyl)acetic acid involves its interaction with specific molecular targets and pathways. The tert-butoxy group plays a crucial role in stabilizing the compound and facilitating its interactions with enzymes and receptors. The cyclobutyl ring structure also contributes to its unique reactivity and binding properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-(tert-Butoxy)-2,2-dimethylcyclobutyl)acetic acid is unique due to its combination of a cyclobutyl ring and a tert-butoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and medicinal chemistry .

Properties

IUPAC Name

2-[2,2-dimethyl-3-[(2-methylpropan-2-yl)oxy]cyclobutyl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O3/c1-11(2,3)15-9-6-8(7-10(13)14)12(9,4)5/h8-9H,6-7H2,1-5H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEBFZAVQBZMIDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(CC1OC(C)(C)C)CC(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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